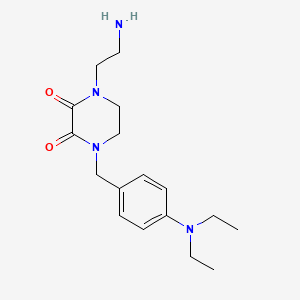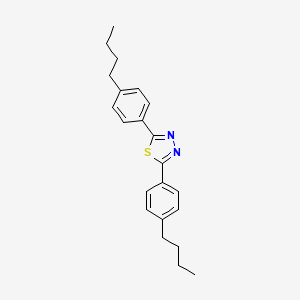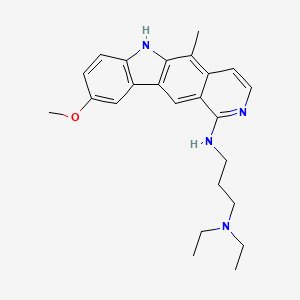
1,3-Propanediamine, N,N-diethyl-N'-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound with a unique structure that combines a propanediamine backbone with a pyridocarbazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps. One common method includes the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions often require a fixed-bed catalyst, such as cobalt or nickel, and temperatures ranging from 60 to 120°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of polar solvents and water, or a large excess of ammonia, can increase the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces amines.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: Potential ion-exchange displacer in protein purification processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A simpler analog without the pyridocarbazole moiety.
N,N-Diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)-1,3-propanediamine: A closely related compound with slight structural variations.
N,N-Dimethyl-1,3-propanediamine: Another analog with dimethyl groups instead of diethyl.
Uniqueness
1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its combination of a propanediamine backbone with a pyridocarbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
72238-00-7 |
|---|---|
Formule moléculaire |
C24H30N4O |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C24H30N4O/c1-5-28(6-2)13-7-11-25-24-21-15-20-19-14-17(29-4)8-9-22(19)27-23(20)16(3)18(21)10-12-26-24/h8-10,12,14-15,27H,5-7,11,13H2,1-4H3,(H,25,26) |
Clé InChI |
PQKRMMHNSGWERE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)
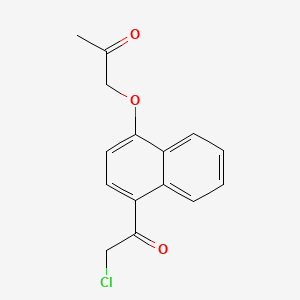
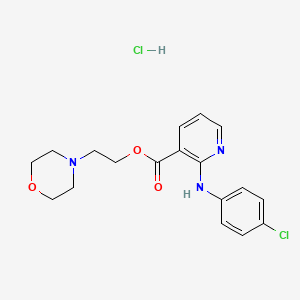

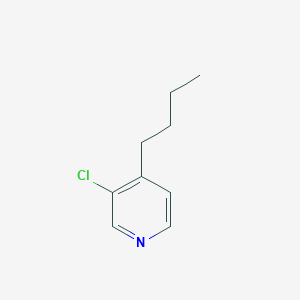
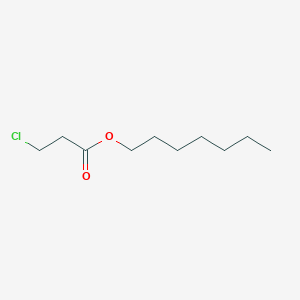
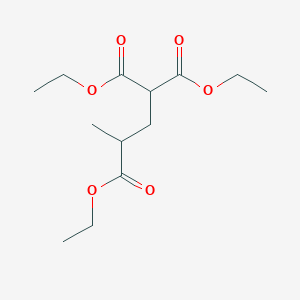
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

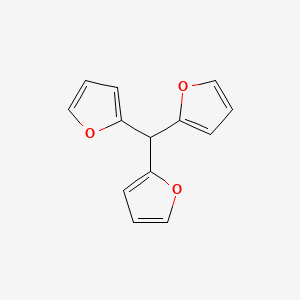
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
